molecular formula C6H4Cl2N2S3 B14520491 3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile CAS No. 62653-99-0

3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B14520491
CAS No.: 62653-99-0
M. Wt: 271.2 g/mol
InChI Key: FYIRWFFBURPTMZ-UHFFFAOYSA-N
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Description

3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with chloromethyl sulfide reagents under controlled conditions. One common method includes the use of thiazole-4-carbonitrile as a starting material, which is then subjected to chloromethylation using chloromethyl sulfide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

    Substitution: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Corresponding substituted thiazole derivatives.

Scientific Research Applications

3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile involves its interaction with biological targets such as enzymes or receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiazole ring can also interact with various molecular targets through π-π stacking or hydrogen bonding, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carbonitrile: Lacks the chloromethyl and sulfanyl groups, making it less reactive.

    2,4-Dichlorothiazole: Contains chlorine atoms on the thiazole ring but lacks the sulfanyl and nitrile groups.

    Benzothiazole: Contains a fused benzene ring, offering different electronic properties and reactivity.

Uniqueness

3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile is unique due to the presence of both chloromethyl and sulfanyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62653-99-0

Molecular Formula

C6H4Cl2N2S3

Molecular Weight

271.2 g/mol

IUPAC Name

3,5-bis(chloromethylsulfanyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C6H4Cl2N2S3/c7-2-11-5-4(1-9)6(12-3-8)13-10-5/h2-3H2

InChI Key

FYIRWFFBURPTMZ-UHFFFAOYSA-N

Canonical SMILES

C(SC1=C(C(=NS1)SCCl)C#N)Cl

Origin of Product

United States

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